2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetonitrile is a chemical compound characterized by its unique structure and potential applications in various scientific fields. With the molecular formula C8H9BrN3, it features a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its incorporation of both a bromine atom and an acetonitrile group, which contribute to its reactivity and utility in synthetic chemistry.
The compound is synthesized through the bromination of 1-ethyl-1H-pyrazole followed by a nucleophilic substitution reaction with acetonitrile. The synthesis typically employs brominating agents such as N-bromosuccinimide in solvents like dichloromethane under controlled conditions to achieve high yields and purity .
2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetonitrile is classified as an organic compound, specifically a halogenated pyrazole derivative. Its classification is significant in medicinal chemistry and materials science due to its potential biological activity and role as an intermediate in organic synthesis.
The synthesis of 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetonitrile involves two main steps:
The reaction conditions are optimized for yield and purity, often involving monitoring through techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation.
The molecular structure of 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetonitrile consists of a pyrazole ring substituted at the 4-position with a bromine atom and at the 5-position with an ethyl group. The acetonitrile group is attached to the second carbon of the pyrazole ring.
The compound's molecular weight is approximately 228.08 g/mol, and it exhibits specific spectral characteristics that can be analyzed through infrared (IR) spectroscopy and mass spectrometry to confirm its identity .
2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetonitrile can participate in various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may convert the nitrile group into an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions .
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions. Each reaction type yields different derivatives that can be further utilized in synthetic applications.
The mechanism of action for 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetonitrile varies depending on its application:
In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through non-covalent interactions like hydrogen bonding and van der Waals forces. The presence of the bromine atom and nitrile group enhances its binding affinity to specific targets, making it a candidate for drug development .
2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetonitrile is generally characterized by:
The compound exhibits notable chemical properties:
Relevant analyses such as melting point determination and spectral analysis provide further insights into its properties .
2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetonitrile has several significant applications:
Chemistry: Serves as a building block for synthesizing more complex molecules.
Medicine: Investigated as a pharmaceutical intermediate with potential applications in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in producing specialty chemicals and materials, contributing to advancements in material science and organic synthesis .
The 5-substituted pyrazole core provides distinct regiochemical advantages for molecular diversification. In 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetonitrile, key structural features dictate its biorelevance:
Table 1: Impact of 5-Substituents on Pyrazole Bioactivity
5-Substituent | Target Protein | Binding Affinity (IC₅₀) | Cellular Activity |
---|---|---|---|
Acetonitrile | BRAF V600E kinase | 1.3 µM (MCF7 cells) | G2/M phase arrest |
Carboxamide | Tubulin polymerization | 0.8 µM (HeLa cells) | Microtubule disruption |
Trifluoromethyl | EGFR-TK | 0.2 µM (A549 cells) | Apoptosis induction |
The strategic integration of bromo-ethyl-nitrile groups in pyrazole derivatives enables multifaceted interactions in modern therapeutic modalities:
graph LRA[Pyrazole-Br] --> B[E3 Ligase Ligand] A --> C[Target Protein Binder] D[Nitrile Linker] --> A C --> E[Oncoprotein Degradation]
The evolution of pyrazole acetonitrile derivatives reflects key milestones in targeted cancer therapy:
Table 2: Evolution of Pyrazole Acetonitrile Anticancer Agents
Phase | Representative Compound | Primary Target | Therapeutic Advancement |
---|---|---|---|
Preclinical | BRAF-V600E inhibitor | MAPK pathway | Overcame vemurafenib resistance |
Phase I | CDK4/6-acetonitrile conjugate | Cyclin-dependent kinases | Reduced bone marrow toxicity vs. palbociclib |
Phase II | PROTAC degrader VZP-01 | BCR-ABL fusion | Activity in T315I-mutated CML |
The trajectory of 2-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)acetonitrile exemplifies the strategic optimization of pyrazole nitriles—from serendipitous discoveries to rationally engineered therapeutic candidates targeting oncogenic pathways at molecular resolution [1] [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7